Carbocisteína-lisina
Descripción general
Descripción
La carbocisteína-lisina es un compuesto formado por la combinación de carbocisteína y lisina. La carbocisteína, también conocida como S-carboximetil-L-cisteína, es un agente mucolítico que reduce la viscosidad de la mucosidad, facilitando su expulsión. La lisina es un aminoácido esencial que juega un papel crucial en la síntesis de proteínas y diversos procesos metabólicos. La combinación de estos dos compuestos da como resultado un producto que tiene propiedades mucolíticas mejoradas y beneficios fisiológicos adicionales.
Aplicaciones Científicas De Investigación
La carbocisteína-lisina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como reactivo en diversas reacciones químicas y estudios.
Biología: Se estudia su papel en la modulación de la producción de mucina y la función ciliar.
Medicina: Se utiliza en el tratamiento de afecciones respiratorias como la enfermedad pulmonar obstructiva crónica (EPOC) y la bronquiectasia.
Industria: Empleado en la formulación de productos farmacéuticos y suplementos para la salud.
Mecanismo De Acción
La carbocisteína-lisina ejerce sus efectos reduciendo la viscosidad de la mucosidad, lo que facilita su expulsión. Modula la producción de mucinas y mejora la función ciliar, lo que lleva a una mejor eliminación de la mucosidad. Además, tiene propiedades antioxidantes y antiinflamatorias, que contribuyen a sus efectos terapéuticos. El compuesto también interfiere con infecciones virales y bacterianas, proporcionando un efecto protector contra los patógenos respiratorios .
Análisis Bioquímico
Biochemical Properties
Carbocysteine-Lysine interacts with various biomolecules in the body. It has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus . It also interferes with upper airway ciliary motility, leading to more effective mucus clearance . Carbocysteine-Lysine has been shown to reduce the expression of TGF-β1 in lung tissues, blocking the remodeling of the airways .
Cellular Effects
Carbocysteine-Lysine has several effects on various types of cells and cellular processes. It influences cell function by reducing the viscosity of mucus, which allows for more effective mucus clearance . This can potentially contain the spread of viral infections towards the lower airway . It also has positive effects in terms of limiting superimposed bacterial infection and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of action of Carbocysteine-Lysine involves its interactions with biomolecules and its effects on gene expression. It has been shown to stimulate an increase in CBA and CBF, with a decrease in i[Cl −] and elevation in ipH in airway ciliary cells . The molecular mechanisms that regulate this Carbocysteine-Lysine activity in airway cells are activation of the CO2/HCO3− cotransporter and CF transmembrane conductance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbocysteine-Lysine have been observed over time. Studies have shown that the addition of Carbocysteine-Lysine to background therapy results in a statistically significant reduction of the average number of exacerbations .
Metabolic Pathways
Carbocysteine-Lysine is involved in several metabolic pathways. Metabolic pathways for Carbocysteine-Lysine include acetylation, decarboxylation, and sulfoxidation, leading to the formation of pharmacologically inactive Carbocysteine-Lysine derivatives . Significant variability exists in metabolism due to genetic polymorphism in sulfoxidation capacity .
Transport and Distribution
The transport and distribution of Carbocysteine-Lysine within cells and tissues are not explicitly detailed in the current search results. Given its role as a mucolytic drug, it can be inferred that it is distributed in the respiratory tract where it exerts its effects .
Subcellular Localization
The subcellular localization of Carbocysteine-Lysine is not explicitly detailed in the current search results. Given its role in reducing the viscosity of mucus, it can be inferred that it primarily acts in the extracellular space and on the cell surface, particularly in the respiratory tract .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La preparación de carbocisteína-lisina implica la reacción entre L-lisina y carbocisteína en una solución acuosa. Se produce la reacción de formación de sal, dando como resultado la formación de this compound. La mezcla se somete luego a secado por aspersión para obtener el producto final. Este método garantiza que el producto no contenga disolventes orgánicos residuales, lo que lo hace adecuado para aplicaciones farmacéuticas .
Métodos de Producción Industrial: En entornos industriales, la preparación de this compound sigue un proceso similar. La reacción se lleva a cabo en reactores a gran escala, y el producto se purifica mediante secado por aspersión. Este método es eficiente y produce un producto de alta pureza con calidad constante .
Análisis De Reacciones Químicas
Tipos de Reacciones: La carbocisteína-lisina se somete a diversas reacciones químicas, entre ellas:
Oxidación: El grupo tiol de la carbocisteína se puede oxidar para formar disulfuros.
Reducción: Los disulfuros se pueden reducir nuevamente a tioles.
Sustitución: El grupo carboximetilo puede participar en reacciones de sustitución.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Agentes reductores como el ditiotreitol.
Sustitución: Varios nucleófilos en condiciones suaves.
Productos Principales Formados:
Oxidación: Disulfuros.
Reducción: Tioles.
Sustitución: Derivados de carbocisteína sustituidos.
Comparación Con Compuestos Similares
La carbocisteína-lisina es única en su combinación de propiedades mucolíticas y de aminoácidos. Compuestos similares incluyen:
N-acetilcisteína: Otro agente mucolítico con propiedades antioxidantes.
Erdosteína: Un mucolítico con efectos antiinflamatorios adicionales.
Ambroxol: Un mucolítico y expectorante utilizado en afecciones respiratorias.
En comparación con estos compuestos, la this compound ofrece una combinación única de beneficios mucolíticos y de aminoácidos, lo que la convierte en un agente terapéutico versátil y eficaz .
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5S/c12-4-2-1-3-8(11(18)19)14-10(17)7(13)5-20-6-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFWVUHYOBPQHY-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CSCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CSCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901003022 | |
Record name | N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901003022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82951-55-1 | |
Record name | L-Lysine, N2-[S-(carboxymethyl)-L-cysteinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82951-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbocysteine-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082951551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901003022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of carbocysteine-lysine in respiratory diseases?
A1: Carbocysteine-lysine primarily acts as a mucoactive drug, altering the structure and properties of mucus in the respiratory tract. It achieves this by promoting the production of sialomucins (less viscous mucus) over fucomucins (more viscous mucus). [] This shift in mucus composition leads to reduced viscosity and improved mucociliary clearance, facilitating easier expectoration. [, ]
Q2: Beyond mucolytic activity, what other beneficial effects does carbocysteine-lysine exhibit?
A2: Carbocysteine-lysine demonstrates significant antioxidant activity, scavenging reactive oxygen species (ROS) such as hypochlorous acid (HOCl) and hydroxyl radicals (•OH). [, , ] This antioxidant property is attributed to the reactivity of its thioether group. [] By reducing oxidative stress, carbocysteine-lysine may help protect lung tissue from damage caused by inflammation and exposure to harmful substances like cigarette smoke. [, , , ]
Q3: How does carbocysteine-lysine affect glutathione levels in respiratory cells?
A3: Carbocysteine-lysine has been shown to increase both the intracellular and extracellular levels of glutathione (GSH) in respiratory cells. [, ] This increase in GSH, a crucial antioxidant, further contributes to the drug's protective effects against oxidative stress. [] Carbocysteine-lysine stimulates GSH efflux from cells, likely via the cystic fibrosis transmembrane conductance regulator (CFTR) channel. [] It also enhances the expression of γ-glutamylcysteine synthetase (γ-GCS), a key enzyme involved in GSH synthesis. []
Q4: What respiratory conditions can benefit from carbocysteine-lysine treatment?
A4: Research suggests that carbocysteine-lysine can be beneficial in managing various respiratory conditions characterized by mucus hypersecretion and inflammation, including:
- Chronic obstructive pulmonary disease (COPD) [, , , , ]
- Chronic bronchitis []
- Cystic fibrosis []
- Acute exacerbations of COPD [, ]
- Exudative otitis media, especially in children with chronic adenoiditis []
Q5: What clinical evidence supports the efficacy of carbocysteine-lysine in COPD?
A5: Several clinical trials, including the PEACE study, have demonstrated the effectiveness of carbocysteine-lysine in reducing the frequency of exacerbations in COPD patients. [, ] A significant reduction in exacerbation rates has been observed in patients receiving carbocysteine-lysine, regardless of their inhaled corticosteroid use. [, , , ]
Q6: Are there studies examining carbocysteine-lysine's impact on cancer-related cachexia and oxidative stress?
A6: Research has explored carbocysteine-lysine's potential in managing cancer-related cachexia and oxidative stress. Phase II studies have incorporated carbocysteine-lysine into integrated treatment approaches alongside dietary modifications, pharmaconutritional support, and other medications. These studies suggest potential benefits in improving lean body mass, reducing pro-inflammatory cytokines, and enhancing quality of life in advanced cancer patients experiencing these conditions. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.